A Technical Guide to 3-Methyl-5-nitro-1H-indole: Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to 3-Methyl-5-nitro-1H-indole: Synthesis, Properties, and Applications in Drug Discovery
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and biologically active molecules.[1] Its unique electronic properties and ability to mimic peptide structures allow indole derivatives to interact with numerous biological targets, making them a fertile ground for drug discovery.[1] Within this important class of heterocycles, 3-Methyl-5-nitro-1H-indole emerges as a significant synthetic intermediate and a molecule of interest for its own potential bioactivities. The strategic placement of a methyl group at the C3 position and a nitro group at the C5 position imparts specific reactivity and physicochemical properties that are highly valuable for the development of novel therapeutic agents.
This technical guide provides an in-depth overview of 3-Methyl-5-nitro-1H-indole for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, explore logical synthetic pathways, discuss its applications in modern research—particularly in oncology and infectious diseases—and outline critical safety and handling protocols.
Core Chemical and Physical Properties
3-Methyl-5-nitro-1H-indole is a yellow crystalline solid.[2] Its identity and key physical characteristics are summarized in the table below. The presence of the electron-withdrawing nitro group on the benzene ring significantly influences the molecule's electronic distribution and reactivity, while the methyl group at the C3 position, the most common site for electrophilic attack on an unsubstituted indole, sterically and electronically modifies this reactivity.
| Identifier/Property | Value | Source(s) |
| CAS Number | 61861-88-9 | [2][3][4][5] |
| Molecular Formula | C₉H₈N₂O₂ | [2][3][6] |
| Molecular Weight | 176.17 g/mol | [3][5][6] |
| IUPAC Name | 3-methyl-5-nitro-1H-indole | [3] |
| Appearance | Yellow crystalline solid | [2] |
| Melting Point | ~125 °C | [5] |
| Synonyms | Skatole, 5-nitro- | [3] |
Synthesis and Mechanistic Rationale
The synthesis of substituted indoles is a well-established field, with the Fischer indole synthesis being a classic and versatile method discovered in 1883.[4][7] This reaction remains a primary route for constructing the indole core from readily available precursors. For 3-Methyl-5-nitro-1H-indole, a logical approach involves the acid-catalyzed reaction of (4-nitrophenyl)hydrazine with methyl ethyl ketone (MEK).
Proposed Synthetic Pathway: Fischer Indole Synthesis
The reaction proceeds through several key mechanistic steps:
-
Hydrazone Formation : The initial step is the condensation of (4-nitrophenyl)hydrazine with methyl ethyl ketone to form the corresponding phenylhydrazone.
-
Tautomerization : The phenylhydrazone tautomerizes to its enamine form. This step is crucial as it sets up the molecule for the subsequent sigmatropic rearrangement.
-
[7][7]-Sigmatropic Rearrangement : Following protonation of the enamine, a[7][7]-sigmatropic rearrangement (a type of Claisen rearrangement) occurs. This is the key bond-forming step that establishes the indole framework.
-
Aromatization : The resulting intermediate undergoes cyclization and subsequent elimination of ammonia under acidic conditions, leading to the formation of the aromatic indole ring.
The choice of an acid catalyst, such as polyphosphoric acid, hydrochloric acid, or zinc chloride, is critical for promoting both the rearrangement and the final dehydration and aromatization steps.[2][7]
An alternative strategy involves the direct nitration of 3-methyl-1H-indole (skatole). However, this approach often presents challenges with regioselectivity. Electrophilic substitution on the indole ring typically occurs at the C3 position. Since this position is already occupied by a methyl group, nitration would be directed to the benzene portion of the ring. While the 5-position is often favored, mixtures of 4-, 5-, 6-, and 7-nitro isomers can be formed, necessitating difficult chromatographic separation.[1] Therefore, the Fischer synthesis using a pre-nitrated phenylhydrazine offers a more direct and regioselective route to the desired product.
Applications in Research and Drug Development
3-Methyl-5-nitro-1H-indole serves primarily as a versatile building block for the synthesis of more complex molecules with therapeutic potential.[2][6] The nitro group can be readily reduced to an amine, providing a handle for a wide range of chemical modifications, while the indole core itself is a privileged scaffold for biological activity.
Anticancer Research: Targeting the c-Myc Oncogene
The c-Myc oncogene is a critical regulator of cell proliferation and is overexpressed in a majority of human cancers. Its promoter region contains a guanine-rich sequence capable of folding into a non-canonical DNA structure known as a G-quadruplex (G4). Stabilization of this G4 structure can inhibit c-Myc transcription, making it an attractive target for anticancer drug development.
Recent studies have identified substituted 5-nitroindole derivatives as potent binders and stabilizers of the c-Myc G-quadruplex.[8][9] These compounds have been shown to:
-
Bind to the terminal G-quartets of the c-Myc G4 DNA.[9]
-
Downregulate c-Myc expression in cancer cells.
-
Induce cell-cycle arrest and apoptosis.[9]
-
Increase intracellular reactive oxygen species (ROS), contributing to their cytotoxic effects.[9]
The 5-nitroindole scaffold is crucial for this activity, and further derivatization, often starting from intermediates like 3-Methyl-5-nitro-1H-indole, allows for the optimization of binding affinity and cellular activity.[10]
Antimicrobial Potential
Indole derivatives have long been investigated for their antimicrobial properties.[11] They are known to act via various mechanisms, including the inhibition of bacterial cell division, disruption of cell membranes, and inhibition of biofilm formation. Specifically, nitro-containing heterocycles are a well-established class of antimicrobial agents.[12]
While direct studies on the antimicrobial activity of 3-Methyl-5-nitro-1H-indole are limited, related structures like 5-nitro-2-phenylindole have been identified as promising leads that can increase the susceptibility of Staphylococcus aureus to antibiotics like ciprofloxacin.[13][14] This suggests a potential role as efflux pump inhibitors or as scaffolds for developing new classes of antibiotics. One report highlights 3-Methyl-5-nitro-1H-indole as a potent inhibitor of rifampicin, an antibiotic used to treat tuberculosis, by binding to the 50S ribosomal subunit and preventing protein synthesis.[5] This indicates a promising avenue for developing agents to combat drug-resistant bacterial strains.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 3-Methyl-5-nitro-1H-indole is essential to ensure personnel safety. The compound is classified as an irritant and requires appropriate protective measures.
GHS Hazard Classification
Based on available data, 3-Methyl-5-nitro-1H-indole has the following GHS hazard classifications:[3]
-
H315: Causes skin irritation (Warning, Skin corrosion/irritation, Category 2).
-
H319: Causes serious eye irritation (Warning, Serious eye damage/eye irritation, Category 2A).
-
H335: May cause respiratory irritation (Warning, Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3).
Some suppliers also include H302 (Harmful if swallowed) and H332 (Harmful if inhaled).[7]
Recommended Safety Protocols
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or powder. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Conclusion
3-Methyl-5-nitro-1H-indole is more than a simple heterocyclic compound; it is a strategically designed building block with significant potential in medicinal chemistry and drug development. Its well-defined properties and accessible synthesis via the Fischer indole reaction make it a valuable intermediate for creating diverse chemical libraries. The demonstrated utility of the 5-nitroindole scaffold in developing potent anticancer agents targeting the c-Myc G-quadruplex highlights the compound's relevance in modern oncology research. Furthermore, its potential as a precursor for novel antimicrobial agents addresses the urgent global need for new treatments against resistant pathogens. As research continues, the tactical use of 3-Methyl-5-nitro-1H-indole is poised to contribute to the discovery of the next generation of targeted therapeutics.
References
-
PubChem. (n.d.). 3-methyl-5-nitro-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). Cas 61861-88-9, 3-Methyl-5-nitro-1H-indole. Retrieved from [Link]
-
Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]
- de Sa, A., La-Viec, G., & Faria, J. (2018). Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles. Medicinal Chemistry Research, 27(4), 1125-1135.
-
MySkinRecipes. (n.d.). 3-Methyl-5-nitro-1H-indole. Retrieved from [Link]
-
Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Retrieved from [Link]
-
Li, G., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(38), 26649-26654. Retrieved from [Link]
-
Gising, J., et al. (2014). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Molecules, 19(11), 17575-17586. Retrieved from [Link]
- Palanivel, S., et al. (2021). Antiproliferative and apoptotic effects of indole derivative, N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline in breast cancer cells. Journal of Molecular Structure, 1225, 129215.
-
Li, G., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. Retrieved from [Link]
-
Sharma, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. Retrieved from [Link]
- Kovač, J., et al. (2021). 3-Amino-5-(indol-3-yl)
- Al-Ostoot, F. H., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 28(21), 7434.
-
Gising, J., et al. (2014). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PMC. Retrieved from [Link]
- Noland, W. E., & Rush, K. R. (1966). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles. The Journal of Organic Chemistry, 31(1), 70-76.
- Dixit, A., et al. (2020). Synthesis, antibacterial and free radical scavenging activity of some newer N-((10-nitro-1H-indolo [1, 2-c]quinazolin-12-yl)methylene)benzenamines. Chemistry & Biology Interface, 10(1), 1-14.
-
Sharma, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. Retrieved from [Link]
- Noland, W. E., & Smith, L. R. (1962). Nitration of Indoles. II. The Mononitration of Methylindoles. The Journal of Organic Chemistry, 27(1), 34-37.
- El-Sayed, M. A., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry, 15(2), 314-343.
-
Martinez-Alvarez, R., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3632. Retrieved from [Link]
Sources
- 1. experts.umn.edu [experts.umn.edu]
- 2. testbook.com [testbook.com]
- 3. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-methyl-4-nitro-1H-indole synthesis - chemicalbook [chemicalbook.com]
- 6. Indole synthesis [organic-chemistry.org]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. turkjps.org [turkjps.org]
- 14. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
